molecular formula C16H15NO B4720603 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde CAS No. 88107-75-9

9-(propan-2-yl)-9H-carbazole-3-carbaldehyde

Cat. No.: B4720603
CAS No.: 88107-75-9
M. Wt: 237.30 g/mol
InChI Key: SXXXISXCAUYTLT-UHFFFAOYSA-N
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Description

9-(Propan-2-yl)-9H-carbazole-3-carbaldehyde is a carbazole derivative featuring an isopropyl group at the 9-position and an aldehyde functional group at the 3-position. Carbazole-based compounds are widely studied for their optoelectronic properties, biological activities, and versatility in synthetic chemistry . The aldehyde group at position 3 enables further functionalization, such as condensation reactions (e.g., Knoevenagel reactions), making this compound a valuable precursor for dyes, organic semiconductors, and pharmaceutical intermediates . Its synthesis typically involves Vilsmeier-Haack formylation of 9-substituted carbazoles, followed by purification via column chromatography . The isopropyl substituent enhances solubility in organic solvents compared to bulkier or polar groups, which is critical for applications in solution-processed optoelectronic devices .

Properties

IUPAC Name

9-propan-2-ylcarbazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-11(2)17-15-6-4-3-5-13(15)14-9-12(10-18)7-8-16(14)17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXXISXCAUYTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587919
Record name 9-(Propan-2-yl)-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88107-75-9
Record name 9-(Propan-2-yl)-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the carbazole core.

    Alkylation: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like AlCl3.

Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available aromatic precursors. The process typically includes cyclization, formylation, and alkylation steps, optimized for large-scale production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: HNO3, H2SO4, Br2, FeBr3

Major Products:

    Oxidation: 9-(Propan-2-yl)-9H-carbazole-3-carboxylic acid

    Reduction: 9-(Propan-2-yl)-9H-carbazole-3-methanol

    Substitution: Various substituted carbazole derivatives

Scientific Research Applications

Antitumor Properties

Recent studies have indicated that carbazole derivatives exhibit promising antitumor activities. For instance, compounds similar to 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde have been shown to reactivate the p53 pathway in melanoma cells, leading to increased apoptosis and decreased cell proliferation. This mechanism positions these compounds as potential candidates for melanoma therapy, particularly in cases where p53 is wild-type .

Antimicrobial Activity

Carbazole derivatives have also demonstrated significant antimicrobial properties. Research has shown that N-substituted carbazoles can inhibit the growth of various bacteria and fungi. For example, synthesized derivatives exhibited effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 to 22.3 mm at concentrations of 100 µg/mL . This suggests that 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde could be explored for its potential as an antimicrobial agent.

Synthetic Methodologies

The synthesis of 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde typically involves the functionalization of the carbazole core through various chemical reactions. Common methods include:

  • Refluxing with Phosphorus Oxychloride (POCl₃) : This method involves treating a carbazole derivative with POCl₃ in a solvent like DMF to introduce the aldehyde group effectively.
  • Column Chromatography : After synthesis, purification through column chromatography is essential to isolate the desired product from by-products and unreacted materials .

Cancer Treatment

Given the antitumor properties observed in related compounds, 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde could be investigated further for its efficacy against various cancer types beyond melanoma. The ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a candidate for developing targeted cancer therapies.

Antimicrobial Agents

With its demonstrated antimicrobial activity, this compound may serve as a basis for developing new antibiotics or antifungal treatments, especially in an era where antibiotic resistance is a growing concern.

Case Studies and Research Findings

The following table summarizes key findings from recent studies on carbazole derivatives that may relate to the applications of 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde.

Study Focus Findings
Study on ECCA Antitumor ActivityShowed selective inhibition of melanoma cells via p53 pathway reactivation.
Antimicrobial Evaluation Antimicrobial ActivityDemonstrated effective antibacterial activity against multiple strains with significant zones of inhibition.
Synthesis Methods Synthetic MethodologyDetailed synthesis routes using POCl₃ and DMF for introducing aldehyde groups in carbazole derivatives.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological activity. The carbazole core can intercalate with DNA, disrupting its function and leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbazole derivatives with structural modifications at the 9-position or functional groups at the 3-position exhibit distinct physicochemical and photophysical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties Applications References
9-(Propan-2-yl)-9H-carbazole-3-carbaldehyde Isopropyl (9), aldehyde (3) 237.30 High solubility in THF, DCM; aldehyde enables conjugation reactions DSSCs, OLEDs, pharmaceutical intermediates
9-Ethyl-9H-carbazole-3-carbaldehyde Ethyl (9), aldehyde (3) 211.26 λem = 416 nm (solution); moderate solubility Organic dyes, fluorescent probes
9-Phenyl-9H-carbazole-3-carbaldehyde Phenyl (9), aldehyde (3) 259.31 Rigid structure; λem redshifted due to π-extension Optoelectronics, sensors
9-(2-Ethylhexyl)-9H-carbazole-3-carbaldehyde 2-Ethylhexyl (9), aldehyde (3) 337.48 Enhanced solubility; used in bulk heterojunction solar cells DSSCs, organic photovoltaics
5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde Phenyl (9), thiophene-aldehyde (3) 343.42 Red-shifted absorption; charge-transfer properties Organic electronics, light-emitting diodes

Key Findings from Comparative Studies

Substituent Effects on Solubility and Aggregation: Alkyl Chain Length: Longer alkyl chains (e.g., 2-ethylhexyl in ) improve solubility in nonpolar solvents, whereas shorter chains (ethyl, isopropyl) balance solubility and molecular packing . Aromatic vs. Aliphatic Groups: Phenyl substituents (e.g., 9-phenylcarbazole) increase rigidity and π-conjugation, leading to redshifted emission but reduced solubility compared to aliphatic substituents .

Photophysical Properties :

  • Emission Wavelengths : Ethyl and isopropyl derivatives emit in the blue region (λem ~410–430 nm), while phenyl-substituted analogs exhibit redshifted emission due to extended conjugation .
  • Solid-State Behavior : Alkyl chain length modulates intermolecular interactions. For example, hexyl chains reduce aggregation-induced quenching, enabling deeper blue emission in OLEDs .

Functional Group Reactivity: The aldehyde group in 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde facilitates condensation with active methylene compounds (e.g., cyanoacetic acid), critical for dye-sensitized solar cell (DSSC) applications . Thiophene-aldehyde hybrids (e.g., 5-(9-phenylcarbazol-3-yl)thiophene-2-carbaldehyde) exhibit enhanced charge-transfer efficiency compared to pure carbazole aldehydes .

Biological Activity

9-(Propan-2-yl)-9H-carbazole-3-carbaldehyde, a derivative of carbazole, has garnered attention in recent years due to its diverse biological activities. Carbazole and its derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Structure and Synthesis

The compound 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde features a tricyclic structure that is characteristic of carbazole derivatives. The synthesis typically involves the modification of the carbazole core through various chemical reactions, leading to the formation of the aldehyde functional group at the 3-position.

Anticancer Activity

Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds like 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) induce apoptosis in melanoma cells through the activation of the p53 tumor suppressor pathway. ECCA demonstrated selective growth inhibition against both BRAF-mutated and wild-type melanoma cells while sparing normal melanocytes .

Table 1: Anticancer Activity of Carbazole Derivatives

Compound NameCancer TypeMechanism of ActionIC50 (µM)
ECCAMelanomaActivation of p53, apoptosis induction5.04
9-(propan-2-yl)-9H-carbazole-3-carbaldehydeTBDTBDTBD

Antimicrobial Activity

Carbazole derivatives have also shown promising antimicrobial properties. In a review on dibenzopyrrole scaffolds, several compounds exhibited activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans and Cryptococcus neoformans . While specific data for 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde is limited, its structural similarity to other active carbazoles suggests potential efficacy.

The biological activities of carbazole derivatives can be attributed to their ability to interact with various molecular targets. For instance:

  • Anticancer Mechanism : Compounds like ECCA activate caspases leading to apoptosis in cancer cells .
  • Antimicrobial Mechanism : The interaction with bacterial cell membranes or inhibition of critical metabolic pathways has been proposed for related carbazole compounds .

Case Studies

  • Melanoma Treatment : A study highlighted the potential of ECCA in treating melanoma by promoting apoptosis through p53 pathway reactivation. This illustrates how modifications in the carbazole structure can enhance therapeutic efficacy against specific cancer types .
  • Antimicrobial Efficacy : Another case study reviewed various carbazole derivatives showing significant antibacterial activity against Staphylococcus aureus, indicating that structural modifications can lead to enhanced antimicrobial properties .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of the carbazole core. For example:

  • Copper-catalyzed alkylation : A related carbazole derivative, 9-methyl-2-(prop-2-yn-1-yloxy)-9H-carbazole-3-carbaldehyde, was synthesized using copper catalysis under mild conditions (45°C, toluene) to introduce alkynyl groups .
  • Nucleophilic substitution : Alkylation of carbazole with propargyl or alkyl halides (e.g., 1,4-dibromobutane) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst can yield substituted carbazoles .
  • Aldehyde introduction : The 3-carbaldehyde group is often introduced via formylation reactions (e.g., Vilsmeier–Haack reaction) at the carbazole’s reactive 3-position.

Q. Optimization Considerations :

  • Catalyst choice (e.g., Cu for cross-coupling vs. TBAB for SN2 reactions).
  • Solvent selection (polar aprotic solvents enhance nucleophilicity).
  • Temperature control to minimize side reactions (e.g., <50°C for TBAB-mediated alkylation).

Q. Table 1: Comparative Synthesis Routes

MethodCatalyst/SolventTemperatureYieldReference
Copper catalysisCu, toluene45°C~85%
TBAB-mediated alkylationTBAB, toluene45°C~89%

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., isopropyl group at N9: δ ~4.5 ppm for methine proton; aldehyde proton at ~10 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 9.0467 Å, b = 9.3257 Å, c = 10.6927 Å) were reported for a related carbazole-3-carbaldehyde derivative .
  • IR Spectroscopy : The aldehyde C=O stretch appears at ~1680–1720 cm⁻¹.

Q. Table 2: Crystallographic Data for a Related Carbazole Derivative

ParameterValueReference
Crystal systemTriclinic (P1)
Unit cell dimensionsa = 9.0467 Å
b = 9.3257 Å
c = 10.6927 Å
Melting point344–345 K

Q. What safety protocols should be followed during handling and storage?

Methodological Answer: While specific data for 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde is limited, protocols for analogous carbazoles (e.g., 9-propyl-9H-carbazole) recommend:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Tightly sealed containers in dry, well-ventilated areas away from ignition sources .

Advanced Research Questions

Q. How do substituents (e.g., isopropyl, aldehyde) influence the electronic and photophysical properties of carbazole derivatives?

Methodological Answer:

  • Electron-withdrawing aldehyde groups at the 3-position reduce the HOMO-LUMO gap, enhancing charge-transfer properties. This is critical for applications in organic electronics .
  • Steric effects : The bulky isopropyl group at N9 can hinder π-π stacking, altering aggregation behavior in thin films. Computational studies (DFT) and cyclic voltammetry are recommended to quantify these effects.

Q. What challenges arise in resolving crystallographic disorder or twinning in carbazole derivatives, and how are they addressed?

Methodological Answer:

  • Disorder in alkyl chains : The isopropyl group may exhibit rotational disorder. Refinement tools in SHELXL (e.g., PART, SIMU commands) can model this .
  • Twinning : High-resolution data (e.g., synchrotron sources) and twin refinement (TWIN/BASF in SHELXL) improve accuracy .
  • Hydrogen bonding analysis : Tools like CrystalExplorer assess intermolecular interactions (e.g., C–H···O bonds involving the aldehyde group) to validate packing models .

Q. How can computational methods predict the reactivity of the aldehyde group in cross-coupling or condensation reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites. For example, the aldehyde’s LUMO may predict nucleophilic attack sites.
  • Molecular docking : Validate interactions with enzymes or catalysts (e.g., RMSD ≤ 2 Å in docking studies ensures reliable binding poses) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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9-(propan-2-yl)-9H-carbazole-3-carbaldehyde
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9-(propan-2-yl)-9H-carbazole-3-carbaldehyde

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